2-Amino-4-(3-(trifluoromethoxy)phenyl)pyridine
Description
Properties
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)18-10-3-1-2-8(6-10)9-4-5-17-11(16)7-9/h1-7H,(H2,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRBBVZVLVCEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis via Halogenated Intermediates
The halogenation-amination pathway is a cornerstone for introducing amino groups into pyridine derivatives. For 2-amino-4-(3-(trifluoromethoxy)phenyl)pyridine, this approach typically begins with a halogenated pyridine precursor. For example, 4-chloro-2-nitro-(3-(trifluoromethoxy)phenyl)pyridine can serve as a substrate for subsequent amination.
In a method analogous to EP0228846A1, halogenated pyridines react with ammonia under elevated temperatures (50–200°C) in a closed system, often with catalytic cuprous chloride (5–30 wt%) to facilitate nucleophilic substitution. Applying this to the target compound, 4-chloro-2-nitro-(3-(trifluoromethoxy)phenyl)pyridine would undergo amination in liquid ammonia or aqueous ammonia (28–40% concentration) at 100–180°C for 5–100 hours. Post-reaction extraction with methylene chloride and distillation yield the amino-substituted product.
Table 1: Halogenation-Amination Conditions for Pyridine Derivatives
| Precursor | Ammonia Source | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Chloro-2-nitro-pyridine | Aqueous NH₃ | CuCl | 150 | 63 | 62 |
| 2,6,4-DCTF | Liquid NH₃ | None | 130–160 | 4–7 | 78 |
Cyclocondensation Approaches
Ring Formation with Trifluoromethoxyphenyl Moieties
Cyclocondensation reactions offer a route to construct the pyridine ring with pre-installed substituents. As demonstrated in J-Stage’s synthesis of trifluoromethylpyridines, ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with aldehydes or ketones to form pyridine cores. Adapting this, 3-(trifluoromethoxy)benzaldehyde could condense with a β-keto ester bearing an amino group to yield the target compound.
Key challenges include regioselectivity and the stability of the trifluoromethoxy group under high-temperature conditions. For instance, vapor-phase reactions at >300°C with iron fluoride catalysts, as used for 2-chloro-5-(trifluoromethyl)pyridine, may degrade the trifluoromethoxy moiety. Thus, milder cyclocondensation conditions (e.g., 120–150°C in polar aprotic solvents) are preferable.
Dehalogenation of Polyhalogenated Intermediates
Sequential Halogen Replacement
EP2527327A1 details a two-step process for 2-amino-4-trifluoromethylpyridine: halogenation followed by dehalogenation. Translating this to the target compound, a 2,4-dihalo-(3-(trifluoromethoxy)phenyl)pyridine intermediate undergoes selective amination at the 2-position, followed by dehalogenation at the 4-position.
For example, 2,4-dichloro-(3-(trifluoromethoxy)phenyl)pyridine reacts with ammonia in tetrahydrofuran (THF) at 130–160°C for 4–7 hours to replace the 2-chloro group with an amino group. Subsequent hydrogenolysis (H₂/Pd-C, 60–130°C) removes the 4-chloro substituent, yielding the desired product.
Table 2: Dehalogenation Efficiency with Hydrophilic Ethers
| Intermediate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2,6,4-DCTF | THF | 150 | 5 | 89 |
| 2,4-Dichloro-pyridine | Dioxane | 140 | 6 | 76 |
Challenges and Optimization
Stability of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group is prone to hydrolysis under acidic or basic conditions. Thus, reaction pH must be carefully controlled during amination and extraction. For instance, neutral to slightly basic conditions (pH 7–9) during methylene chloride extraction prevent OCF₃ cleavage.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3-(trifluoromethoxy)phenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can lead to various substituted phenylpyridines.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting pain and epilepsy. Recent studies have shown that derivatives of trifluoromethylpyridines exhibit notable biological activities, including TRPV1 antagonism, which is crucial for pain management . The unique properties imparted by the trifluoromethoxy group enhance the pharmacological profile of these compounds, making them candidates for further preclinical development.
Antimicrobial Activity
Research has indicated that 2-amino-4-(3-(trifluoromethoxy)phenyl)pyridine derivatives possess antimicrobial properties. A study on related compounds demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the range of 4-8 μg/mL, highlighting their potential as novel antimicrobial agents .
Agrochemical Applications
Herbicidal Activity
The compound's derivatives have been utilized in the agrochemical sector for their herbicidal properties. Trifluoromethylpyridine analogues have shown high herbicidal activity against various grass species, making them valuable in crop protection strategies . The introduction of these compounds into agricultural practices has led to the development of several approved herbicides that effectively control weed populations without adversely affecting crop yield.
Pesticide Development
In addition to herbicides, trifluoromethylpyridine derivatives are being explored as potential insecticides. Their efficacy in pest control is attributed to their unique chemical structure, which enhances binding to biological targets in pests while minimizing toxicity to non-target organisms .
Synthesis and Production
Synthetic Methods
The synthesis of this compound involves several steps, including the reaction of 3-(trifluoromethoxy)aniline with pyridine derivatives. Various methods have been developed to optimize yield and purity, including the use of hydrophilic ethers as solvents during reactions with ammonia . These advancements in synthetic methodologies are crucial for scaling up production for industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-(trifluoromethoxy)phenyl)pyridine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Bulky substituents like naphthyl groups () or gem-dimethyl groups () reduce conformational flexibility, impacting solubility and target affinity.
- Biological Relevance : Chloro and nitro substituents (e.g., in ) are associated with antimicrobial activity, suggesting the target compound may exhibit similar properties if functionalized appropriately.
Reactivity Trends :
- The amino group at C2 facilitates further functionalization (e.g., Schiff base formation or cyclization).
- The -OCF₃ group’s stability under acidic/basic conditions is critical for pharmacokinetics, contrasting with labile groups like -NO₂ ().
Physicochemical Properties
- Melting Points: Derivatives with electron-withdrawing groups (e.g., -NO₂ in ) exhibit higher melting points (278–292°C) compared to methoxy-substituted analogs (259–261°C), reflecting stronger intermolecular forces .
- Spectroscopic Data :
Biological Activity
2-Amino-4-(3-(trifluoromethoxy)phenyl)pyridine is a compound of increasing interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which may contribute to its biological efficacy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Properties
The chemical structure of this compound features a pyridine ring substituted with an amino group and a trifluoromethoxy phenyl group. The presence of the trifluoromethoxy moiety is significant as it influences the compound's interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenases (LOX). In vitro studies indicate that derivatives with trifluoromethyl groups exhibit enhanced inhibitory activity against these enzymes due to increased interactions facilitated by halogen bonding .
- Antimicrobial Activity : Research has demonstrated that compounds containing the trifluoromethoxy group possess significant antimicrobial properties. For instance, related compounds have shown effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Cytotoxicity : The cytotoxic effects of this compound derivatives have been evaluated against cancer cell lines. Studies indicate moderate cytotoxicity against breast cancer cells (MCF-7), suggesting potential for further development in cancer therapeutics .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Inhibition of Cholinesterases : A series of derivatives were evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The presence of electron-withdrawing groups like trifluoromethyl significantly enhanced inhibitory potency, with some compounds exhibiting IC50 values as low as 10.4 μM for AChE .
- Antichlamydial Activity : Compounds based on similar structures demonstrated notable antichlamydial activity, emphasizing the importance of the trifluoromethyl group in enhancing biological efficacy. The introduction of this substituent correlated with increased potency against Chlamydia species .
- Molecular Docking Studies : Computational studies using molecular docking have elucidated the interactions between this compound and various protein targets. These studies revealed favorable binding affinities and highlighted the role of hydrogen bonds formed by the trifluoromethoxy group .
Data Table: Biological Activity Summary
Q & A
Q. What are the most reliable synthetic routes for 2-Amino-4-(3-(trifluoromethoxy)phenyl)pyridine, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For NAS, a common approach involves substituting a halogen (e.g., Cl or Br) on the pyridine ring with an amine group under basic conditions (e.g., K₂CO₃/KOH in DMF or DMSO at 80–120°C) . The trifluoromethoxyphenyl moiety may be introduced using a pre-functionalized aryl boronic acid in Suzuki-Miyaura coupling, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents (e.g., THF/toluene) . Optimization should focus on reaction time (monitored via TLC/HPLC), temperature control, and catalyst loading to minimize side products.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding interactions (e.g., NH₂ proton shifts at δ 5.5–6.5 ppm) .
- HPLC/MS : Quantify purity (>98%) and detect trace impurities using C18 columns with acetonitrile/water gradients .
- X-Ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking between pyridine and aryl rings), as demonstrated in structurally similar pyridine derivatives .
Q. How does the trifluoromethoxy group influence the compound’s stability under varying pH and temperature conditions?
The electron-withdrawing trifluoromethoxy group enhances thermal stability but may increase hydrolysis susceptibility in acidic/basic media. Stability studies should use accelerated aging tests (40–80°C, pH 1–13) with degradation monitored via HPLC. Storage recommendations include inert atmospheres (N₂) and desiccated, low-temperature (-20°C) environments .
Q. What are the key reactivity patterns of the amino and trifluoromethoxy groups in this compound?
- The amino group participates in condensation (e.g., Schiff base formation) and acylation reactions .
- The trifluoromethoxy group is typically inert but can undergo radical-mediated transformations under UV light or peroxides .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
SAR studies should systematically modify:
- Amino group : Replace with methyl, acetyl, or heteroaryl groups to assess hydrogen-bonding effects.
- Trifluoromethoxy position : Compare meta- (3-position) vs. para-substituted analogs for steric/electronic impacts.
Biological assays (e.g., enzyme inhibition, cell viability) must use standardized protocols (IC₅₀ determinations, dose-response curves) with controls for cytotoxicity .
Q. What computational strategies are effective for predicting binding modes of this compound with target proteins?
- Molecular Docking : Use software like AutoDock Vina with force fields (e.g., AMBER) to model interactions with hydrophobic pockets or catalytic sites.
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) to identify key residues (e.g., π-cation interactions with Arg/Lys) .
Q. How can solubility challenges be addressed in aqueous and organic solvents for in vitro assays?
Q. What catalytic systems enable efficient cross-coupling of this compound with heterocyclic scaffolds?
Buchwald-Hartwig amination or Ullmann coupling with CuI/1,10-phenanthroline facilitates C–N bond formation. For C–C coupling, Pd/dppf catalysts in microwave-assisted reactions reduce reaction times (<2 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
